5-(azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide is a complex organic compound that features a benzamide core substituted with a sulfonyl azepane group, a chlorine atom, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core. This can be achieved by reacting 2-chlorobenzoic acid with 3-aminophenol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
-
Sulfonylation: : The next step is the introduction of the sulfonyl group. This can be done by reacting the benzamide intermediate with azepane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonyl azepane derivative.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxyphenyl group in 5-(azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The compound can undergo reduction reactions, particularly at the sulfonyl group, to form sulfide derivatives. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
-
Substitution: : The chlorine atom on the benzamide core can participate in nucleophilic substitution reactions. Nucleophiles such as amines or thiols can replace the chlorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Amino or thiol-substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, 5-(azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential anti-inflammatory, antimicrobial, and anticancer properties. Studies are conducted to understand its mechanism of action and efficacy in treating various diseases.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(azepan-1-ylsulfonyl)-2-chlorobenzamide: Lacks the hydroxyphenyl group, which may reduce its biological activity.
5-(azepan-1-ylsulfonyl)-2-chloro-N-(4-hydroxyphenyl)benzamide: Similar structure but with the hydroxy group in a different position, potentially altering its interaction with biological targets.
5-(piperidin-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide: Contains a piperidine ring instead of an azepane ring, which may affect its chemical reactivity and biological properties.
Uniqueness
The unique combination of the azepane ring, sulfonyl group, chlorine atom, and hydroxyphenyl group in 5-(azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide imparts specific chemical and biological properties that distinguish it from similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c20-18-9-8-16(27(25,26)22-10-3-1-2-4-11-22)13-17(18)19(24)21-14-6-5-7-15(23)12-14/h5-9,12-13,23H,1-4,10-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKVRBXOZCATCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.